5-bromo-3-(hydroxyamino)indol-2-one

Description

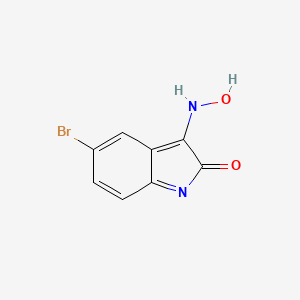

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(hydroxyamino)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,13H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYQTLASEQODSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1Br)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=O)C(=C2C=C1Br)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Hydroxyamino Indol 2 One

Retrosynthetic Analysis of 5-Bromo-3-(hydroxyamino)indol-2-one (B189219)

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comicj-e.org For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The primary disconnections are:

C-N Bond Disconnection: The hydroxyamino group at the C-3 position is a key feature. A functional group interconversion (FGI) approach suggests that the hydroxyamino group can be formed from the reduction of an oxime. This leads back to a precursor, 5-bromo-1H-indole-2,3-dione 3-oxime.

C=N Bond Disconnection: The oxime itself can be disconnected at the carbon-nitrogen double bond. This points to a condensation reaction between a ketone (at C-3) and hydroxylamine (B1172632). This step simplifies the precursor to 5-bromo-indole-2,3-dione, also known as 5-bromoisatin (B120047).

Indole (B1671886) Ring Disconnection: The 5-bromoisatin core can be traced back to simpler aromatic precursors. A common and effective strategy for synthesizing isatins is the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis. This disconnection breaks the indole ring, leading to an N-aryl amide intermediate (an isonitrosoacetanilide), which in turn derives from a substituted aniline (B41778), specifically 4-bromoaniline (B143363).

This retrosynthetic pathway establishes 4-bromoaniline as a logical and accessible starting material for the synthesis of the target compound.

Key Precursors and Intermediate Synthesis for Indol-2-one (B1256649) Scaffolds

The construction of the indol-2-one (oxindole) scaffold is fundamental to the synthesis. The indole nucleus is a core structure in numerous biologically significant molecules. nih.gov The synthesis of the key precursor, 5-bromoisatin, is a critical phase.

The synthesis of 5-substituted indole-2,3-diones (isatins) is a well-documented process, often starting from appropriately substituted anilines. researchgate.netresearchgate.net A robust method involves the reaction of a 4-substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine hydrochloride to generate a 4-substituted isonitroacetaniline intermediate. researchgate.netatlantis-press.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired 5-substituted indole-2,3-dione. researchgate.netatlantis-press.com

Table 1: Synthesis of 5-Substituted Indole-2,3-dione from 4-Substituted Aniline

| Step | Reactants | Reagents | Intermediate/Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| 1. Amidation | 4-Substituted Aniline, Chloral Hydrate, Hydroxylamine Hydrochloride | Anhydrous Sodium Sulfate, Concentrated Hydrochloric Acid | 4-Substituted Isonitroacetaniline | 67-80% | researchgate.netresearchgate.net |

Introducing the bromine atom at the C-5 position of the indole nucleus can be achieved through two primary strategies: starting with a pre-brominated precursor or by direct bromination of the formed isatin ring.

Synthesis from a Brominated Precursor: The most direct route to 5-bromoisatin utilizes 4-bromoaniline as the starting material in the isatin synthesis described above. researchgate.net This approach ensures the bromine atom is correctly positioned from the outset, avoiding issues with regioselectivity that can arise during the bromination of the heterocyclic ring.

Direct Bromination of the Indole Nucleus: Alternatively, the isatin scaffold can be synthesized first, followed by electrophilic bromination. The indole ring system is generally reactive towards electrophiles. While direct functionalization of indoles is a major area of research, controlling the position of substitution is crucial. nih.govumich.eduresearchgate.net Late-stage C-5 selective bromination of certain indole alkaloids has been reported, demonstrating the feasibility of this approach under specific, mild, and metal-free conditions. researchgate.net For the synthesis of 5-bromoindole (B119039), methods involving the reaction of indole with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are common. google.comresearchgate.net Similar principles can be applied to the isatin molecule, although care must be taken to control the reaction conditions to favor substitution at the C-5 position on the electron-rich benzene (B151609) portion of the molecule.

Reaction Pathways for Introducing the Hydroxyamino Group at C-3

The conversion of the C-3 keto group of 5-bromoisatin into a hydroxyamino group is the final key transformation. This can be approached through direct methods or, more commonly, via a stable intermediate.

The direct conversion of a ketone to a hydroxyamino group is a synthetically challenging transformation. While methods for creating 3-hydroxy-2-oxindoles through aldol-type reactions or reductions exist, the direct introduction of an -NHOH group in a single step from the C-3 ketone of isatin is not a commonly reported or straightforward pathway. researchgate.netmdpi.com Such a transformation would require a highly specific nucleophilic amination agent capable of delivering the hydroxyamino moiety directly.

A more practical and widely employed strategy involves a two-step sequence proceeding through an oxime intermediate. researchgate.net This route offers a reliable method for accessing the desired hydroxyamino functionality.

Step 1: Oximation The C-3 carbonyl group of 5-bromoisatin readily undergoes condensation with hydroxylamine (NH₂OH), typically in the form of hydroxylamine hydrochloride, to form the corresponding oxime: 5-bromo-1H-indole-2,3-dione 3-oxime. wikipedia.orgmdpi.com This reaction is a standard method for converting aldehydes and ketones into oximes and is generally high-yielding. wikipedia.org The product, 1H-Indole-2,3-dione 3-oxime, is a known compound. jk-sci.comsigmaaldrich.com

Step 2: Reduction of the Oxime The subsequent reduction of the oxime's C=N double bond to a C-N single bond, without cleaving the labile N-O bond, yields the target hydroxylamine. researchgate.netnih.gov This selective reduction is a critical challenge, as over-reduction or reductive cleavage leads to the formation of the corresponding primary amine as a side product. nih.govresearchgate.net

Several catalytic systems and reagents have been developed for this transformation:

Catalytic Hydrogenation: Platinum-based heterogeneous catalysts, such as Adam's catalyst (PtO₂), have been used for the hydrogenation of oximes to hydroxylamines. These reactions often require specific conditions, such as the presence of a strong acid, to achieve good selectivity. nih.govnih.gov

Chemical Reduction: Stoichiometric reducing agents like sodium cyanoborohydride (NaBH₃CN) in the presence of catalysts like titanium trichloride (B1173362) (TiCl₃) can be effective. beilstein-archives.org Other borohydride-based reagents have also been employed for this purpose. nih.gov

The choice of reducing agent and reaction conditions is crucial to balance reactivity and prevent the undesired cleavage of the N-O bond, thereby maximizing the yield of this compound. nih.govresearchgate.net

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-bromo-indole-2,3-dione (5-bromoisatin) |

| Indole-2,3-dione (Isatin) |

| 4-bromoaniline |

| 4-Substituted isonitroacetanilines |

| Chloral hydrate |

| Hydroxylamine hydrochloride |

| 5-bromo-1H-indole-2,3-dione 3-oxime |

| Sodium cyanoborohydride |

| Titanium trichloride |

| Adam's catalyst (Platinum(IV) oxide) |

Derivatization Strategies of this compound

The chemical architecture of this compound offers three primary locations for derivatization: the hydroxyamino group, the indole nitrogen, and the bromo-substituted aromatic ring. These sites allow for a wide range of chemical transformations to generate a library of analogues with diverse properties.

The hydroxyamino moiety at the C-3 position is a key functional group for introducing structural diversity. Both the hydroxyl and the amino groups are nucleophilic and can undergo various chemical modifications.

Acylation: The hydroxyamino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity. For instance, acylation of related 3-hydroxy-1,2-benzisoxazoles, which are isomeric to certain oxindole (B195798) derivatives, has been achieved using acetic anhydride (B1165640) and benzoyl chlorides. nih.gov This suggests that similar conditions could be applied to this compound to yield O-acyl or N-acyl derivatives, or diacylated products, depending on the reaction stoichiometry and conditions.

Alkylation: Alkylation of the hydroxyamino group can be achieved with alkyl halides or other electrophilic alkylating agents. Similar to acylation, the reaction is typically carried out in the presence of a base. This modification allows for the introduction of various alkyl or arylalkyl chains, which can significantly influence the molecule's steric and electronic properties.

A summary of potential derivatization reactions at the hydroxyamino group is presented in the table below.

| Reaction Type | Reagent Class | Potential Product |

| O-Acylation | Acid Chloride (RCOCl) | 5-bromo-3-(acyloxyamino)indol-2-one |

| N-Acylation | Acid Anhydride ((RCO)₂O) | 5-bromo-3-(N-acyl-hydroxyamino)indol-2-one |

| O-Alkylation | Alkyl Halide (R-X) | 5-bromo-3-(alkoxyamino)indol-2-one |

| N-Alkylation | Alkyl Sulfate (R₂SO₄) | 5-bromo-3-(N-alkyl-hydroxyamino)indol-2-one |

The nitrogen atom of the indole ring (N-1 position) is another key site for functionalization. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by reaction with an electrophile.

N-Alkylation and N-Arylation: A common modification is the introduction of an alkyl or aryl group at the N-1 position. This can be achieved through reaction with alkyl halides, benzyl (B1604629) halides, or aryl halides under basic conditions. For example, the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one demonstrates the effective N-benzylation of a related 5-bromo-isatin precursor. nih.gov The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in DMF or potassium carbonate in acetone.

N-Acylation and N-Sulfonylation: The indole nitrogen can also be acylated or sulfonylated. N-acylation can be accomplished using acid chlorides or anhydrides. N-sulfonylation, often with tosyl chloride or mesyl chloride, can serve both to introduce a functional group and as a protecting group strategy during subsequent transformations. For instance, N-trifluoroacetyl groups have been used to stabilize the indole ring during cyclization reactions. luc.edu

The table below outlines common N-1 substitution reactions.

| Substitution Type | Reagent Example | Catalyst/Base |

| N-Alkylation | Benzyl bromide | Triethylamine |

| N-Alkylation | Alkyl iodide | Sodium hydride |

| N-Arylation | Aryl halide | Palladium catalyst |

| N-Acylation | Acetic anhydride | - |

| N-Sulfonylation | Tosyl chloride | Pyridine |

The bromine atom at the C-5 position is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-bromoindole derivative with a boronic acid or ester to form a new carbon-carbon bond. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C-5 position. rsc.org

Heck Coupling: The Heck reaction allows for the palladium-catalyzed coupling of the 5-bromoindole with an alkene, providing access to 5-alkenyl-substituted indoles. google.com

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the 5-bromoindole with a terminal alkyne, leading to the formation of 5-alkynylindoles. thieme-connect.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 5-bromoindole and an amine, yielding 5-aminoindole (B14826) derivatives.

These cross-coupling reactions significantly expand the chemical space accessible from this compound, as summarized in the table below.

| Coupling Reaction | Reagent Type | Metal Catalyst | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Palladium | 5-Aryl/vinyl-indol-2-one |

| Heck | Alkene | Palladium | 5-Alkenyl-indol-2-one |

| Sonogashira | Terminal alkyne | Palladium/Copper | 5-Alkynyl-indol-2-one |

| Buchwald-Hartwig | Amine | Palladium | 5-Amino-indol-2-one |

Modern Synthetic Techniques and Catalysis in Indol-2-one Chemistry

The synthesis of indol-2-ones has been significantly advanced by the development of modern synthetic techniques and novel catalytic systems. These methods offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-metal catalysis is at the forefront of modern indole and oxindole synthesis. mdpi.com Palladium, gold, cobalt, and iridium catalysts have been employed in a variety of transformations, including cyclizations, cross-couplings, and C-H functionalization reactions. thieme-connect.commdpi.com For instance, ruthenium(II)-catalyzed domino reactions have been developed for the efficient synthesis of 3-hydroxyindolin-2-ones from 2-aminophenethanols and benzyl alcohols. nih.gov

Photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles under mild conditions. This technique utilizes light to initiate catalytic cycles, enabling transformations that are often difficult to achieve with traditional thermal methods. An example is the diastereoselective dearomatization of indoles via photocatalytic hydroboration. nih.gov

The Fischer indole synthesis, a classical method for preparing indoles, has also been modernized through the use of new catalysts. wikipedia.org Catalytic versions of this reaction have been developed that allow for enantioselective transformations, providing access to chiral indole derivatives. chemistryviews.org

Stereochemical Control in this compound Synthesis

The C-3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry during the synthesis of this and related 3-substituted-3-hydroxyoxindoles is a critical aspect, as the biological activity of enantiomers can differ significantly.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Catalytic Enantioselective Methods: The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of chiral indoles, chiral phosphoric acids have been used as catalysts in enantioselective Fischer indole syntheses. chemistryviews.org Transition-metal complexes with chiral ligands are also widely used. For instance, asymmetric syntheses of 3-substituted indoles have been achieved through reactions catalyzed by chiral transition-metal complexes. thieme-connect.comresearchgate.net

Diastereoselective Synthesis: In cases where a second stereocenter is present or introduced, diastereoselective reactions can be employed to control the relative stereochemistry. The products can then be separated, or a subsequent step can be used to remove the chiral auxiliary. The preparation of diastereoisomeric pairs of related spiroindoles has been reported, with the stereochemical outcome being determined by spectroscopic methods such as NOESY. beilstein-archives.org

The table below summarizes approaches to stereochemical control.

| Approach | Method | Key Feature |

| Asymmetric Synthesis | Chiral Catalyst | Catalytic amount of chiral inducer |

| Asymmetric Synthesis | Chiral Auxiliary | Stoichiometric chiral group temporarily attached |

| Resolution | Chiral Chromatography | Separation of enantiomers on a chiral stationary phase |

| Resolution | Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. However, specific HRMS data for (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one is not available in the reviewed scientific literature.

Based on its structure, the molecular formula is C₈H₅BrN₂O₂. The theoretical monoisotopic mass can be calculated for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Exact Mass | 240.9589 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for elucidating the detailed structure of a molecule in solution.

¹H NMR and ¹³C NMR Analysis

The synthesis of (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one from the reaction of 5-bromo-1H-indole-2,3-dione with hydroxylamine (B1172632) hydrochloride has been reported, and the compound was characterized by ¹H NMR. researchgate.net However, the detailed spectral data, including chemical shifts, coupling constants, and signal multiplicities, are not provided in the available literature.

Similarly, no specific ¹³C NMR data for (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one has been reported in the searched scientific literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural assignment of (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one. These techniques would be invaluable in confirming the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Spectroscopic methods like IR and UV-Vis are fundamental for identifying functional groups and understanding the electronic properties of a molecule.

The characterization of (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one by IR spectroscopy has been mentioned in the literature. researchgate.net This analysis would be expected to show characteristic absorption bands for the N-H, O-H, C=O, C=N, and C-Br functional groups. However, the specific frequencies and intensities of these bands are not publicly available.

No specific UV-Vis spectroscopic data for (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one has been found in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. There are no published X-ray crystal structures for (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one in the searched databases. Such a study would confirm the (Z)-configuration of the hydroxyimino group and provide precise bond lengths and angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

Based on the structure of (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, the molecule does not possess a stereocenter and is achiral. Therefore, chiroptical spectroscopy techniques like circular dichroism are not applicable for its stereochemical analysis.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Hydroxyamino Indol 2 One

Quantum Chemical Calculations (e.g., DFT)

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), for 5-bromo-3-(hydroxyamino)indol-2-one (B189219) have been found in a comprehensive search of public scientific databases.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

There is no available research detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. Such studies are crucial for understanding a molecule's reactivity and electronic properties.

Electrostatic Potential Mapping and Reactivity Prediction

Information regarding the molecular electrostatic potential (MEP) map of this compound is not present in the current body of scientific literature. An MEP map is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes

A conformational analysis, which would identify the stable conformers and the energy landscapes of this compound, has not been reported. This type of analysis is fundamental for understanding the molecule's three-dimensional structure and flexibility, which can influence its biological activity.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While studies exist for other bromo-indolinone derivatives, no specific molecular docking studies for this compound have been identified.

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)

There are no published predictions of the interactions between this compound and the active sites of enzymes or the binding pockets of receptors.

Binding Affinity Estimation and Scoring Functions

Consequently, without any reported docking studies, there are no estimations of binding affinity or results from scoring functions for the interaction of this compound with any biological macromolecules.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate movements and interactions of molecules over time. For this compound, MD simulations can elucidate its stability, particularly when interacting with a biological target, and its inherent flexibility.

The stability of a ligand-target complex is a critical determinant of its potential efficacy. MD simulations can be employed to study the interactions between this compound and a target protein, providing insights into the durability of their binding. The stability of such complexes is often assessed using techniques like the Calvin-Bjerrum pH-titration method in mixed solvents to determine stability constants nih.govresearchgate.net. For instance, studies on metal complexes of Schiff bases derived from a related compound, 5-bromo-3-hydrazonoindolin-2-one, have determined the order of stability with various metal ions nih.govresearchgate.net.

In a typical MD simulation study, the ligand-protein complex would be solvated in a water box and subjected to a simulation run for a specific duration. The stability of the complex can be analyzed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable complex will exhibit a low and converging RMSD, indicating that the ligand remains securely bound in the active site.

MD simulations also reveal the conformational changes and flexibility of both the ligand and its target protein upon binding. The interaction with this compound could induce conformational shifts in the protein that are essential for its biological function or inhibition. Analysis of the root-mean-square fluctuation (RMSF) of the protein's amino acid residues can pinpoint which parts of the protein become more or less flexible upon ligand binding.

Furthermore, the conformational landscape of the ligand itself can be explored. A molecule's bioactivity is often dependent on its ability to adopt a specific conformation, known as the bioactive conformation nih.gov. MD simulations can help identify the most stable conformers of this compound within a protein's binding pocket nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indol-2-one (B1256649) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity jocpr.com. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their bioactivity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules nih.gov. For a series of indol-2-one derivatives, including this compound, a wide range of descriptors can be calculated using software like PaDel-Descriptor or Dragon jchemlett.comtandfonline.com. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc., often calculated using Density Functional Theory (DFT) jchemlett.comtandfonline.com.

Once calculated, a crucial step is to select the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through statistical methods to reduce the dimensionality of the data and avoid overfitting the model jchemlett.com.

Table 1: Representative Molecular Descriptors for QSAR Modeling of Indol-2-one Derivatives

| Descriptor Type | Examples | Potential Significance |

| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Size and general binding properties |

| Topological | Balaban J index, Kier & Hall connectivity indices | Molecular shape and branching |

| Geometrical | 3D Wiener index, Gravitational index | Molecular geometry and steric effects |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity and electrostatic interactions |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Membrane permeability and binding affinity |

This table is representative and the specific descriptors would be determined through computational analysis.

With a set of selected descriptors, a statistical model is developed to predict the biological activity of the indol-2-one derivatives. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to the selected descriptors tandfonline.com.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them nih.gov.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity nih.gov.

The predictive power of the developed QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development nih.govnih.gov.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| R²_pred (External Validation R²) | The R² value for the external test set, indicating the model's ability to predict new data. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

This table presents typical statistical parameters used to validate a QSAR model.

By applying these computational and theoretical methods, a comprehensive understanding of the chemical and biological characteristics of this compound can be achieved, guiding further experimental studies and potential applications.

Investigation of Biological Activities and Mechanistic Insights of 5 Bromo 3 Hydroxyamino Indol 2 One at Molecular and Cellular Levels

Enzyme Modulation Studies

There is no published research available on the modulatory effects of 5-bromo-3-(hydroxyamino)indol-2-one (B189219) on the specified enzymes.

No studies were found that evaluated the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or any other kinases. While the broader class of indole-containing compounds has been explored for kinase inhibition, with some demonstrating activity against targets like VEGFR, specific data for the requested compound is absent.

There is no scientific literature available to suggest that this compound has been screened for or exhibits inhibitory activity against Aminopeptidase N (APN).

No data could be located regarding the potential for this compound to act as an inhibitor of Aldose Reductase. General research into aldose reductase inhibitors exists, but it does not include this specific compound.

An extensive search did not uncover any studies investigating the effect of this compound on Indoleamine 2,3-Dioxygenase (IDO). The field of IDO inhibition is an active area of research, but it has not included this particular molecule in published studies.

Ion Channel Modulation and Electrophysiological Investigations (e.g., SK/IK Channels)

There is no available information or electrophysiological data on the modulation of small-conductance (SK) or intermediate-conductance (IK) calcium-activated potassium channels, or any other ion channels, by this compound.

Cellular Proliferation and Viability Assessment

No studies were identified that have assessed the effects of this compound on the proliferation or viability of any cell lines. While related compounds with a 5-bromo-indolinone scaffold have been synthesized and tested for cytotoxic effects, the specific data for the hydroxyamino derivative is not available in the public domain.

In vitro Cytotoxicity in Defined Cellular Models

Derivatives of 5-bromo-indolin-2-one have been the subject of various studies to evaluate their cytotoxic effects on cancer cell lines. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were assessed for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Among the synthesized compounds, derivatives 7c and 7d demonstrated notable activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com

Another study focused on 5-bromo-3-substituted-hydrazono-1H-2-indolinones. nih.gov Several of these compounds were evaluated against a panel of 60 human tumor cell lines. The 4-fluoro-phenylthiosemicarbazone derivative, 2f , exhibited the most significant cytotoxicity, particularly against the BT-549 breast cancer cell line (log10GI50 value of -6.40), the NCI-H23 non-small cell lung cancer cell line (log10GI50 value of -6.10), and the IGROV1 ovarian cancer cell line (log10GI50 value of -6.02). nih.gov

Table 1: In vitro Cytotoxicity of 5-Bromo-indolin-2-one Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 µM | mdpi.com |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 µM | mdpi.com |

| 5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinone 2f | BT-549 (Breast Cancer) | log10GI50 = -6.40 | nih.gov |

| 5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinone 2f | NCI-H23 (Non-Small Cell Lung Cancer) | log10GI50 = -6.10 | nih.gov |

| 5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinone 2f | IGROV1 (Ovarian Cancer) | log10GI50 = -6.02 | nih.gov |

Specificity and Selectivity in Cellular Antiproliferative Effects

The selective activity of 5-bromo-indolin-2-one derivatives has been a key area of investigation. In a study involving 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, the compounds' anticancer activity was evaluated against both breast (MCF-7) and lung (A-549) cancer cell lines, suggesting a degree of selectivity in their cytotoxic effects. mdpi.com The pronounced activity of compounds 7c and 7d against the MCF-7 cell line highlights this specificity. mdpi.com

Similarly, the evaluation of 5-bromo-3-substituted-hydrazono-1H-2-indolinones against a broad panel of 60 human tumor cell lines allowed for the identification of selective cytotoxicity. nih.gov The notable effects of derivative 2f on specific breast, lung, and ovarian cancer cell lines underscore its selective antiproliferative properties. nih.gov

Modulation of Cellular Pathways and Processes

Cell Cycle Analysis in Responsive Cell Lines

The impact of 5-bromo-indolin-2-one derivatives on the cell cycle has been investigated to understand their mechanism of action. In a study involving the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d , treatment of MCF-7 cells at its IC50 concentration led to a significant increase in the sub-G1 phase population (9.7% vs. 0.8% in control). mdpi.com This indicates an increase in apoptotic cells. Furthermore, the compound induced cell cycle arrest at the G2/M phase (15.5% vs. 9.3% in untreated cells). mdpi.com

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 7d

| Cell Cycle Phase | Treated (%) | Control (%) | Reference |

|---|---|---|---|

| Sub-G1 | 9.7 | 0.8 | mdpi.com |

| G2/M | 15.5 | 9.3 | mdpi.com |

Apoptosis Induction and Related Biomarker Analysis (e.g., Caspases, Bax, Bcl-2)

The pro-apoptotic effects of 5-bromo-indolin-2-one derivatives have been demonstrated through the analysis of key apoptosis-related biomarkers. Treatment of MCF-7 cells with compound 7d resulted in a significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Moreover, the levels of cleaved caspases-3 and -9, which are crucial executioner and initiator caspases in the apoptotic cascade, were markedly increased. mdpi.com

Table 3: Apoptotic Biomarker Analysis in MCF-7 Cells Treated with Compound 7d

| Biomarker | Effect of Treatment | Reference |

|---|---|---|

| Bax | Upregulated | mdpi.com |

| Bcl-2 | Downregulated | mdpi.com |

| Cleaved Caspase-3 | Increased | mdpi.com |

| Cleaved Caspase-9 | Increased | mdpi.com |

PI3K Signaling Pathway Influence

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govwikipedia.org While direct studies on the influence of this compound on the PI3K pathway are not extensively detailed in the provided search results, the investigation of related indole (B1671886) derivatives provides some context. For instance, the anticancer activity of some compounds is linked to the inhibition of pathways like VEGFR-2, which can be upstream of or interact with the PI3K pathway. mdpi.com The PI3K/AKT/mTOR pathway is a known target for cancer therapies, and its inhibition can induce apoptosis in tumor cells. nih.govnih.gov The observed effects of 5-bromo-indolin-2-one derivatives on cell cycle and apoptosis suggest a potential, though not directly confirmed, interaction with such critical signaling cascades.

Antimicrobial Investigations

The antimicrobial properties of 5-bromo-indole derivatives have also been explored. In one study, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Escherichia coli and Streptococcus. The activity was observed at concentrations of 50, 100, and 200 μg/ml.

Another study investigated a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones. These compounds showed a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/ml against various microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans.

Table 4: Antimicrobial Activity of 5-Bromo-Indole Derivatives

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | Effective | |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Klebsiella pneumoniae | Effective | |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Escherichia coli | Moderate | |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Streptococcus | Moderate | |

| 5-bromoindole-3-aldehyde hydrazones | Various bacteria and fungi | MIC: 6.25-100 µg/ml |

Antibacterial Activity and Mechanisms (e.g., Efflux Pump Inhibition)

Direct studies on the antibacterial activity of this compound are not extensively documented in publicly available research. However, the isatin (B1672199) scaffold, a core component of this molecule, and its derivatives have been a focal point in the quest for new antimicrobial agents. Research into other bromo-substituted indolinone derivatives has indicated that the presence and position of the bromine atom can be crucial for antibacterial efficacy.

A potential mechanism by which such compounds may exert their antibacterial effect is through the inhibition of efflux pumps. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby conferring resistance. The inhibition of these pumps can restore the effectiveness of existing antibiotics. While there is no specific evidence linking this compound to efflux pump inhibition, this remains a plausible and important area for future investigation, given the activities of related heterocyclic compounds.

Antifungal and Antiviral Properties

The potential for this compound to act as an antifungal or antiviral agent is another area of significant interest. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown that the introduction of halogen substituents, such as bromine, at the 5-position of the oxindole ring is critical for potent antifungal activity. For instance, certain brominated analogues have demonstrated superior efficacy against various plant pathogenic fungi. This suggests that this compound could possess noteworthy antifungal properties.

In the realm of antiviral research, isatin derivatives have been explored for their activity against a range of viruses. The core isatin structure is a versatile scaffold that allows for modifications to enhance antiviral potency. While direct antiviral testing of this compound has not been reported, the known antiviral effects of related isatin-based compounds provide a strong rationale for its evaluation against various viral pathogens.

Antioxidant Activity Evaluation

There is currently a lack of specific studies evaluating the antioxidant activity of this compound. However, the 3-hydroxy-2-oxindole structural unit is found in several natural products and synthetic molecules that exhibit antioxidant activities. Oxidative stress is implicated in a multitude of diseases, and compounds that can mitigate its effects are of great therapeutic interest. The evaluation of this compound for its ability to scavenge free radicals and modulate oxidative stress pathways is a necessary step to understand its full biological profile.

Anti-inflammatory Response Mechanisms (e.g., Leukotriene Synthesis Inhibition)

The anti-inflammatory potential of this compound and its specific mechanisms of action, such as the inhibition of leukotriene synthesis, have not yet been characterized in published research. The 3-hydroxy-2-oxindole moiety is present in compounds known to have anti-inflammatory effects. Leukotrienes are inflammatory mediators that play a key role in a variety of inflammatory diseases. The investigation of whether this compound can inhibit the enzymes involved in the leukotriene pathway, such as 5-lipoxygenase, would be a valuable avenue of research to establish its potential as an anti-inflammatory agent.

Structure Activity Relationship Sar and Rational Molecular Design for 5 Bromo 3 Hydroxyamino Indol 2 One Analogs

Impact of Halogenation at C-5 on Biological Activities

Halogenation at the C-5 position of the indole (B1671886) ring is a critical determinant of the biological activity of this class of compounds. The presence and nature of the halogen can significantly influence the molecule's potency and its spectrum of activity.

Studies on various indole-based compounds have consistently highlighted the importance of the C-5 substituent. For instance, in the context of HIV-1 fusion inhibitors, moving the linkage from the 6-position to the 5-position in bis-indole compounds resulted in a decrease in both binding affinity and antiviral activity. nih.gov This underscores the sensitivity of the biological target to the substitution pattern on the indole core.

In the realm of antivirulence therapy, halogenated indoles have shown promise. Research on Vibrio campbellii revealed that 5-chloroindole (B142107) was effective in increasing the survival of infected brine shrimp larvae. nih.gov This suggests that a chlorine atom at the C-5 position can confer protective effects in a model of bacterial infection. Further studies on halogenated indoles have demonstrated their ability to decrease swimming motility and biofilm formation in various bacteria. nih.gov For example, 5-fluoroindole (B109304) has been shown to affect motility in Serratia marcescens, and 5-iodoindole (B102021) has a similar effect on Acinetobacter baumannii. nih.gov

The type of halogen at C-5 also matters. In a series of 1-benzyl-5-bromoindolin-2-one derivatives developed as potential anticancer agents, the bromine atom at the C-5 position was a key feature of the scaffold that contributed to their cell growth inhibitory activities against breast and lung cancer cell lines. nih.gov

The following table summarizes the observed biological activities of some C-5 halogenated indole derivatives:

| Compound | Biological Activity | Reference |

| 5-Chloroindole | Increased survival of brine shrimp larvae challenged with Vibrio campbellii | nih.gov |

| 5-Fluoroindole | Decreased swimming motility in Serratia marcescens | nih.gov |

| 5-Iodoindole | Decreased swimming motility in Acinetobacter baumannii | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivatives | Cell growth inhibitory activity against breast (MCF-7) and lung (A-549) cancer cell lines | nih.gov |

These findings collectively indicate that the C-5 position is a key "hotspot" for modification, and the choice of halogen can be used to tune the biological profile of the resulting analog.

Role of the Hydroxyamino Functionality at C-3 in Target Interactions

The hydroxyamino group at the C-3 position of the indol-2-one (B1256649) core is a crucial functional group that often participates in key interactions with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific connections within the binding sites of enzymes or receptors.

While direct studies on the 3-(hydroxyamino) group in this specific scaffold are limited in the provided context, the importance of the C-3 substituent is well-established for related indolin-2-one structures. For example, in the development of anticancer agents, the hydrazono group at C-3, which shares some structural similarities with the hydroxyamino group, was essential for the biological activity of 1-benzyl-5-bromoindolin-2-ones. nih.gov This group serves as a linker to a thiazole (B1198619) moiety, and the entire C-3 substituent is critical for the molecule's interaction with its target.

The chemical reactivity and electronic properties of the C-3 position are pivotal. The synthesis of various indole derivatives often involves reactions at this position, highlighting its accessibility and importance for derivatization. For instance, the synthesis of 3H-indoles via selenylative radical cyclization underscores the reactivity of the C-3 position. acs.org

The nature of the substituent at C-3 can dramatically alter the biological activity. In a study of thiazole-indole derivatives as anti-inflammatory and analgesic agents, modifications at the C-3 position of the indole ring were central to the observed activities. nih.gov

Influence of N-1 Substitutions on Activity Profiles

Substitution at the N-1 position of the indole ring provides another avenue for modulating the pharmacological properties of 5-bromo-3-(hydroxyamino)indol-2-one (B189219) analogs. The group attached to the nitrogen atom can influence the molecule's solubility, metabolic stability, and binding affinity.

Conversely, in the synthesis of 2-(1H-indol-2-yl)acetonitriles, N-substituted indoles generally resulted in lower yields, suggesting that substitution at the N-1 position can influence the reactivity of the indole ring system. mdpi.com This has implications for the synthesis of N-1 substituted analogs and may affect their stability and metabolic fate in a biological system.

The following table illustrates the impact of N-1 substitution on the yield of certain indole derivatives:

| Compound Type | Observation | Reference |

| N-substituted indoles | Lower yields in the synthesis of 2-(1H-indol-2-yl)acetonitriles | mdpi.com |

| 1-Benzyl-5-bromoindolin-2-one derivatives | Benzyl (B1604629) group is a key feature for anticancer activity | nih.gov |

These examples demonstrate that the N-1 position is a valuable site for modification to fine-tune the activity profile of indol-2-one derivatives.

Correlation between Molecular Features and Specific Biological Effects

The biological effects of this compound analogs are a direct consequence of their specific molecular features. By systematically varying different parts of the molecule, researchers can establish correlations between structure and activity, which are essential for rational drug design.

A clear correlation has been observed between the halogenation pattern and antivirulence activity. Studies have shown that specific halogenated indoles can inhibit bacterial virulence factors like motility and biofilm formation. nih.gov For example, 4- and 7-substituted brominated and fluorinated indoles, along with 5-chloroindole, showed high protective effects in a brine shrimp model of vibriosis. nih.gov This suggests that the position and type of halogen are key determinants of this specific biological effect.

Furthermore, in a series of anti-inflammatory and analgesic thiazole-indole derivatives, the nature of the substituent on the thiazole ring correlated with the observed activity. Electron-withdrawing groups led to moderate anti-inflammatory but good analgesic activity, while electron-releasing groups resulted in better anti-inflammatory but weaker analgesic activity. nih.gov

Design Principles for Enhanced Selectivity and Potency

Based on the structure-activity relationships discussed, several design principles can be formulated to guide the development of more selective and potent analogs of this compound.

Strategic Halogenation: The C-5 position should be considered a key point for modification. The choice of halogen (e.g., bromine, chlorine, fluorine) can be used to optimize activity against specific targets. Exploring different halogenation patterns, including di- or tri-halogenation, could also lead to novel activity profiles.

Optimization of the C-3 Substituent: The hydroxyamino group at C-3 is critical for target interaction. Modifications to this group, or its replacement with other hydrogen-bonding moieties, could enhance binding affinity and selectivity. The linker connecting the indole core to other functionalities should be optimized for length and flexibility.

Judicious N-1 Substitution: The N-1 position can be used to fine-tune the physicochemical properties of the molecule. Introducing substituents that improve solubility, metabolic stability, or create additional favorable interactions with the target can lead to enhanced potency and a better pharmacokinetic profile.

Fragment-Based and Scaffold Hopping Approaches: New analogs can be designed by combining the privileged 5-bromoindol-2-one scaffold with different pharmacophores known to interact with the target of interest. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties.

Computational Modeling: Molecular docking and other computational methods can be employed to predict the binding modes of designed analogs and to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov This can help to rationalize observed SAR and guide the design of next-generation inhibitors.

By applying these design principles, it is possible to systematically optimize the structure of this compound to develop new therapeutic agents with superior efficacy and safety profiles.

Applications of 5 Bromo 3 Hydroxyamino Indol 2 One in Biomedical Research Models

Utilization as a Biochemical Probe for Target Identification

The strategic design of small molecules to serve as biochemical probes is a cornerstone of chemical biology, enabling the identification and characterization of protein targets and the elucidation of cellular pathways. While the specific applications of 5-bromo-3-(hydroxyamino)indol-2-one (B189219) as a biochemical probe are still in early stages of investigation, its chemical scaffold suggests potential for such purposes. The process of using a small molecule as a probe typically involves its modification to incorporate a reactive group or a reporter tag, allowing for covalent labeling or affinity-based pulldown of interacting proteins.

The indole (B1671886) ring system is a prevalent motif in many biologically active compounds, and its functionalization, as seen in this compound, provides a handle for chemical modification. Researchers hypothesize that the hydroxyamino group could be exploited for conjugation to affinity matrices or for photo-affinity labeling experiments. Such studies are crucial for identifying the molecular targets of a compound, which is the first step in understanding its mechanism of action.

Studies in in vitro Recombinant Protein Systems

To understand the specific molecular interactions of a compound, researchers often turn to in vitro systems using purified recombinant proteins. This reductionist approach allows for the direct assessment of binding and functional modulation of a specific protein target, free from the complexities of a cellular environment.

While detailed studies on this compound with specific recombinant proteins are not yet widely published, the general methodology involves expressing and purifying a protein of interest, such as a kinase or a receptor, and then assessing the compound's effect on its activity. Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics between this compound and a target protein. Furthermore, enzyme activity assays would reveal whether the compound acts as an inhibitor or an activator.

Research in in vivo Non-Human Biological Models

Following promising in vitro findings, the evaluation of a compound's activity in a living organism is a critical next step. Non-human biological models provide a more complex physiological environment to assess the efficacy and biological effects of a compound.

Angiogenesis Studies (e.g., Chick Embryo Assay)

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal development and disease, particularly in cancer. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis. This assay utilizes the highly vascularized membrane of a chick embryo to observe the formation of new blood vessels in response to various stimuli.

While specific data on this compound in the CAM assay is not available in the public domain, the standard procedure would involve applying the compound to the CAM and observing its effect on the growth and branching of the blood vessels. A compound with anti-angiogenic properties would be expected to reduce the density and complexity of the vascular network.

Table 1: Representative Data from a Hypothetical CAM Assay

| Treatment Group | Mean Vessel Length (mm) | Mean Number of Branch Points |

| Vehicle Control | 5.2 ± 0.4 | 25 ± 3 |

| Compound X (Positive Control) | 2.1 ± 0.3 | 10 ± 2 |

| This compound | Data Not Available | Data Not Available |

Tumor Growth Modulation in Murine Models

To investigate the potential anti-cancer effects of a compound, researchers often utilize murine (mouse) models of tumor growth. These models typically involve the implantation of cancer cells into mice, which then develop tumors. The effect of a test compound on tumor growth, size, and metastasis can then be monitored over time.

There are currently no published studies detailing the effects of this compound on tumor growth in murine models. Such a study would involve administering the compound to tumor-bearing mice and comparing the tumor volume and weight to a control group receiving a placebo. Histological analysis of the tumors could also provide insights into the compound's effects on cell proliferation, apoptosis (programmed cell death), and angiogenesis within the tumor microenvironment.

Table 2: Illustrative Data from a Hypothetical Murine Tumor Model Study

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |

| Vehicle Control | 1500 ± 250 |

| Standard Chemotherapy | 400 ± 100 |

| This compound | Data Not Available |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of pharmaceutical manufacturing hinges on the adoption of green and sustainable chemical practices. For 5-bromo-3-(hydroxyamino)indol-2-one (B189219), moving beyond traditional, often harsh, synthetic methods is a critical first step. Current approaches to indole (B1671886) synthesis can involve multi-step processes with low atom economy and the use of hazardous reagents. beilstein-journals.orgtandfonline.comrsc.orgtandfonline.comresearchgate.net Future research should prioritize the development of novel synthetic strategies that are not only efficient but also environmentally benign.

Key areas of exploration include:

Catalytic Systems: Investigating the use of nanocatalysts, photocatalysis, and organocatalysis could lead to milder reaction conditions, reduced waste, and higher yields. beilstein-journals.org For instance, the use of a Br2-catalyzed synthesis of bis(indolyl)methanes in water highlights a greener alternative to traditional methods. beilstein-journals.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various indole derivatives, offering a more energy-efficient and rapid production method. tandfonline.comtandfonline.com

Solvent-Free and Aqueous Conditions: Exploring reactions under solvent-free conditions or in water as a green solvent can dramatically decrease the environmental impact of the synthesis. beilstein-journals.orgtandfonline.com

Discovery of Novel Biological Targets for this compound

The isatin (B1672199) scaffold, a core component of this compound, is known to interact with a wide array of biological targets, suggesting a broad spectrum of potential pharmacological activities. nih.govnih.govresearchgate.net Future research should aim to systematically screen this compound against a diverse panel of proteins to identify novel and potent biological interactions.

Potential target classes to investigate include:

Kinases: Numerous indole-2-one derivatives are potent kinase inhibitors, a class of enzymes crucial in cancer and inflammatory diseases. nih.govnih.gov Bromodomain protein 4 (BRD4), involved in transcriptional regulation, is a viable drug target for cancer, and indole-2-one derivatives have shown potent inhibitory activity. nih.gov

Proteases: Isatin analogues have demonstrated activity against proteases like the SARS coronavirus 3CL protease, highlighting their potential as antiviral agents. nih.gov

Receptors: The isatin nucleus has been shown to interact with various receptors, including atrial natriuretic peptide (ANP) receptors, which are involved in cardiovascular regulation. nih.govnih.gov

Enzymes involved in microbial pathogenesis: The isatin scaffold has been modified to target bacterial enzymes like peptidoglycan glycosyltransferase, suggesting a potential for developing new antimicrobial agents. rsc.org

A comprehensive screening approach, utilizing techniques such as high-throughput screening (HTS) and fragment-based drug discovery, will be instrumental in pinpointing the specific molecular targets of this compound.

Advanced Mechanistic Studies at the Sub-Cellular Level

Understanding how this compound exerts its effects at a sub-cellular level is paramount for its development as a therapeutic agent. Future research should focus on elucidating its precise mechanism of action, including its uptake, distribution, and interaction with intracellular components.

Key research avenues include:

Cellular Localization: Employing advanced imaging techniques, such as confocal microscopy with fluorescently tagged analogues, can reveal the specific organelles or cellular compartments where the compound accumulates.

Target Engagement and Downstream Signaling: Once a biological target is identified, studies should focus on confirming target engagement within the cell and mapping the subsequent downstream signaling pathways that are modulated. This can involve techniques like Western blotting, qPCR, and reporter gene assays. For example, some indole-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

Metabolic Fate: Investigating the metabolic transformation of this compound within cells is crucial. Studies using human liver microsomes can identify potential metabolites and provide insights into its metabolic stability and potential for drug-drug interactions. mdpi.com Recent studies have begun to unravel the complex metabolism of indole and its derivatives in vivo. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.netresearchgate.netmedium.com For this compound, these computational tools can be leveraged to explore its chemical space and predict its biological activities.

Future applications of AI and ML include:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of indole-2-one derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds. ajol.info

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules with a high probability of interacting with a specific biological target, thus prioritizing experimental efforts.

Toxicity Prediction: In silico models can predict potential toxicities and adverse effects, helping to de-risk drug candidates early in the development process. researchgate.net

Integration with Multi-Omics Data for Systems-Level Biological Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), can provide a holistic understanding of the biological effects of this compound. nih.govnortheastern.edunashbio.comresearchgate.net This comprehensive view can uncover novel mechanisms of action and identify potential biomarkers for efficacy and safety.

Future research should focus on:

Pathway Analysis: Analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with the compound can reveal the biological pathways that are most significantly affected.

Network Pharmacology: Building interaction networks between the compound, its targets, and other cellular components can help to elucidate its polypharmacological effects and identify potential off-target interactions.

Biomarker Discovery: Multi-omics data can be mined to identify molecular signatures that correlate with the compound's activity, which can then be developed as biomarkers for patient stratification and monitoring treatment response in future clinical settings. The integration of multi-omics data is seen as a key to advancing drug discovery and enabling more effective, targeted therapies. nashbio.com

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and a deeper understanding of indole chemistry and biology.

Q & A

Q. What are the common synthetic routes for 5-bromo-3-(hydroxyamino)indol-2-one, and how can purity be ensured during synthesis?

A typical synthesis involves dehydrohalogenation of 3-alkyl-3-bromooxindoles to form the indol-2-one core, followed by hydroxylamine functionalization. Key steps include:

- Reagent selection : Copper iodide (CuI) catalysts in PEG-400/DMF mixtures facilitate click chemistry for indole functionalization .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures separation of intermediates, monitored via TLC (Rf = 0.30) .

- Characterization : , , and FAB-HRMS (e.g., m/z 427.0757 [M+H]) confirm structural integrity .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at 2–8°C in sealed containers under inert gas to prevent oxidation or hydrolysis .

- Decomposition risks : Exposure to moisture or heat may generate hazardous byproducts (e.g., hydrogen bromide). Use desiccants and avoid prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in indol-2-one functionalization?

Advanced strategies include:

- Solvent optimization : Replace DMF with lower-boiling-point solvents (e.g., acetonitrile) to simplify post-reaction solvent removal via vacuum distillation .

- Catalyst tuning : Screen alternative copper catalysts (e.g., CuBr) to reduce side reactions in azide-alkyne cycloadditions .

- Temperature control : Maintain 90°C during solvent evaporation to prevent thermal degradation of sensitive intermediates .

Q. What methodologies are recommended for analyzing conflicting spectral data in indol-2-one derivatives?

- Multi-technique validation : Combine , , and X-ray crystallography (e.g., single-crystal analysis with R factor <0.06) to resolve ambiguities in tautomeric forms .

- HRMS cross-check : Use high-resolution mass spectrometry to distinguish isobaric species (e.g., hydroxylamine vs. nitroso tautomers) .

Q. How can researchers design assays to evaluate the bioactivity of this compound?

- Target selection : Prioritize enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) based on structural analogs showing activity .

- Dose-response profiling : Use in vitro models with IC determination via fluorometric or colorimetric substrates (e.g., acetylthiocholine hydrolysis for cholinesterase) .

- Metabolic stability : Assess hepatic microsomal stability to identify potential prodrug candidates .

Data Contradiction Analysis

Q. How should discrepancies in reported reaction yields for indol-2-one derivatives be addressed?

- Variable parameters : Differences in catalyst loading (e.g., CuI at 10 mol% vs. 20 mol%) or solvent ratios (PEG-400/DMF) significantly impact yields .

- Reproducibility checks : Standardize inert atmosphere conditions (argon vs. nitrogen) and moisture control to minimize variability .

Q. Why do safety data sheets (SDS) for similar indole derivatives conflict in hazard classifications?

- Purity variations : SDS entries for "≤100% purity" compounds may omit trace impurities (e.g., residual bromides) that influence toxicity profiles .

- Regulatory gaps : Lack of harmonized GHS classifications for research-grade compounds leads to inconsistent hazard labeling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.